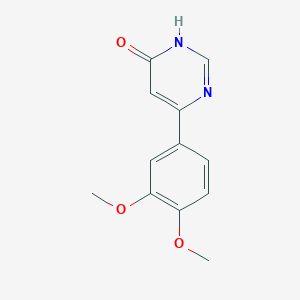
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, or 6-DMPP, is a synthetic molecule that has been used in scientific research for a variety of purposes. It is a derivative of pyrimidine, a heterocyclic aromatic compound found in a variety of biological systems. The compound has attracted attention due to its ability to act as an inhibitor of protein kinases, a class of enzymes that play a role in a range of cellular processes. In addition, 6-DMPP has been studied for its potential to act as an anti-inflammatory agent, as well as for its potential to act as a chemotherapeutic drug.
Applications De Recherche Scientifique
-
Inhibition of Aurora kinase A
- Field : Pharmaceutical Sciences
- Application : The compound 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, a derivative of 4,6-diarylpyrimidin-2-amine, was found to inhibit Aurora kinase A (AURKA) activity .
- Method : The compound was tested using clonogenic long-term survival assays, flow cytometry for cell cycle analysis, and immunoblot analysis for the detection of AURKA activity .
- Results : The compound inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. It caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
-
CDK2 Inhibition
- Field : Pharmaceutical Chemistry
- Application : A set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Method : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
-
Anticancer Properties
- Field : Pharmaceutical Sciences
- Application : A derivative of 4,6-diarylpyrimidin-2-amine, which is similar to your compound, has been found to have anticancer properties .
- Method : The compound was tested using various assays and analyses, including clonogenic long-term survival assays, flow cytometry for cell cycle analysis, and immunoblot analysis .
- Results : The compound was found to inhibit certain activities in HCT116 human colon cancer cells, causing the accumulation of the G2/M phase of the cell cycle and triggering the cleavages of certain proteins .
-
Cytotoxic Activities
- Field : Pharmaceutical Chemistry
- Application : Compounds featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds, which are similar to your compound, were designed and synthesized as novel CDK2 targeting compounds .
- Method : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
-
Neurotoxic Potentials
- Field : Neurobiology
- Application : A newly synthesized pyrazoline derivative similar to your compound was investigated for its neurotoxic potentials on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
- Method : The study involved behavioral parameters and swimming potential assessments .
- Results : The study is the first novel research to investigate these potentials of the newly synthesized pyrazoline derivative .
-
Anticancer Drug Discovery
- Field : Pharmaceutical Sciences
- Application : New pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized to develop novel CDK2 targeting compounds .
- Method : The compounds were designed and synthesized based on the previous work and in continuation of anticancer drug discovery research .
- Results : The aim of this research was to design and synthesize these new compounds .
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFRSRFNXSNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




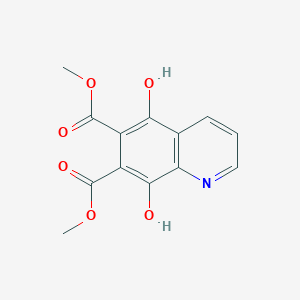
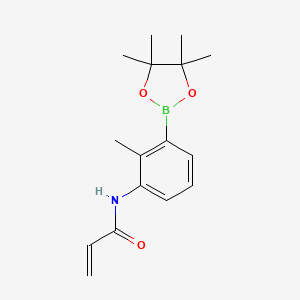
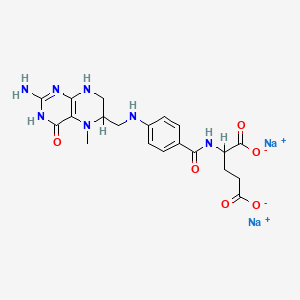
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
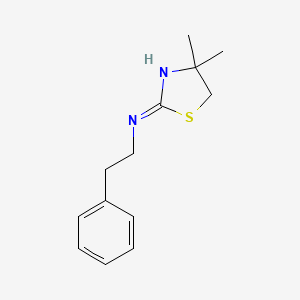
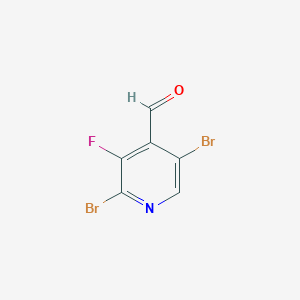

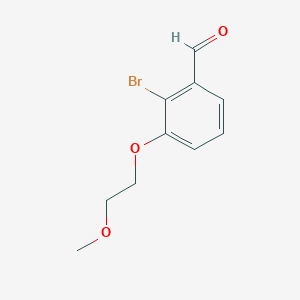
![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
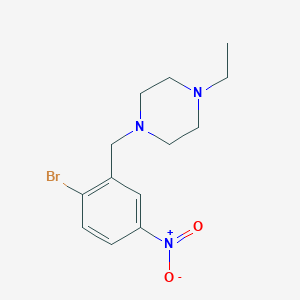
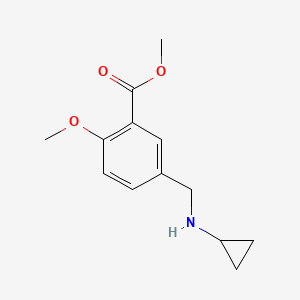
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)